molecular formula C19H21N3O5S2 B2890159 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946294-12-8

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine

Cat. No. B2890159
CAS RN: 946294-12-8
M. Wt: 435.51
InChI Key: JOEDBQIERFQIHH-UHFFFAOYSA-N
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Description

The compound “4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,2,4-oxadiazole ring, which is a heterocyclic compound . It also contains a piperidine ring, which is a common feature in many pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include several rings (a 1,2,4-oxadiazole ring and a piperidine ring), as well as several functional groups (including ether groups and a sulfonyl group). The presence of these groups would likely have a significant impact on the compound’s properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and sulfonyl groups might increase its polarity, affecting its solubility in various solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Spectral Analysis : The synthesis of 1,3,4-oxadiazole bearing compounds, including those similar to the compound , has been explored due to their significant biological activities. A study by Khalid et al. (2016) involved synthesizing a series of compounds and evaluating them for enzyme inhibition, specifically targeting butyrylcholinesterase (BChE). These compounds have shown potential due to their interaction with amino acid residues essential for ligand stabilization in the enzyme's binding site (Khalid et al., 2016).

  • Antimicrobial and Anti-Proliferative Activities : Another research by Al-Wahaibi et al. (2021) focused on synthesizing N-Mannich bases of 1,3,4-oxadiazole and evaluating their antimicrobial and anti-proliferative activities. These compounds displayed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents (Al-Wahaibi et al., 2021).

  • Antibacterial Potentials : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Their findings highlighted moderate inhibitors with increased activity against Gram-negative bacterial strains, suggesting their potential application in treating bacterial infections (Iqbal et al., 2017).

  • Potential Drug Candidates for Alzheimer’s Disease : Rehman et al. (2018) synthesized a series of N-substituted derivatives to evaluate new drug candidates for Alzheimer's disease. These compounds were screened for enzyme inhibition activity against the acetylcholinesterase (AChE) enzyme, highlighting their potential as therapeutic agents for Alzheimer's disease (Rehman et al., 2018).

Safety and Hazards

Without specific toxicity data, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in fields such as medicinal chemistry, given the biological activity of many similar compounds .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-25-15-6-5-14(12-16(15)26-2)18-20-19(27-21-18)13-7-9-22(10-8-13)29(23,24)17-4-3-11-28-17/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEDBQIERFQIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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